Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate
Description
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an amino-linked 2-chloro-5-cyanopyrimidine moiety at position 2. This structure combines electron-withdrawing (cyano, chloro) and electron-donating (amino) groups, making it a versatile intermediate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H7ClN4O2S |
|---|---|
Molecular Weight |
294.72 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-cyanopyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7ClN4O2S/c1-18-10(17)8-7(2-3-19-8)15-9-6(4-13)5-14-11(12)16-9/h2-3,5H,1H3,(H,14,15,16) |
InChI Key |
IAMNXDBXBDMUND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-cyanopyrimidine with methyl 3-aminothiophene-2-carboxylate under specific conditions such as the presence of a base like triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a building block for the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final synthesized compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiophene-2-carboxylate derivatives, which are frequently modified at positions 3 and 5 to tune physicochemical and biological properties. Key structural analogues include:
Physicochemical Properties
- Solubility: The chloro and cyano groups in the target compound likely reduce aqueous solubility compared to analogues like methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate, which has a polar pyridinyl group .
- Stability : The electron-deficient pyrimidine ring enhances stability under acidic conditions, similar to trifluoromethyl-substituted derivatives .
- Crystallinity: Unlike methyl 3-{[(dimethylamino)methylidene]amino}thiophene-2-carboxylate (an orange oil) , the target compound is expected to crystallize due to planar pyrimidine-thiophene conjugation.
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